

Application Notes and Protocols for USP7-797 in In Vivo Mouse Models

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Compound of Interest

Compound Name: USP7-797

Cat. No.: B15583396

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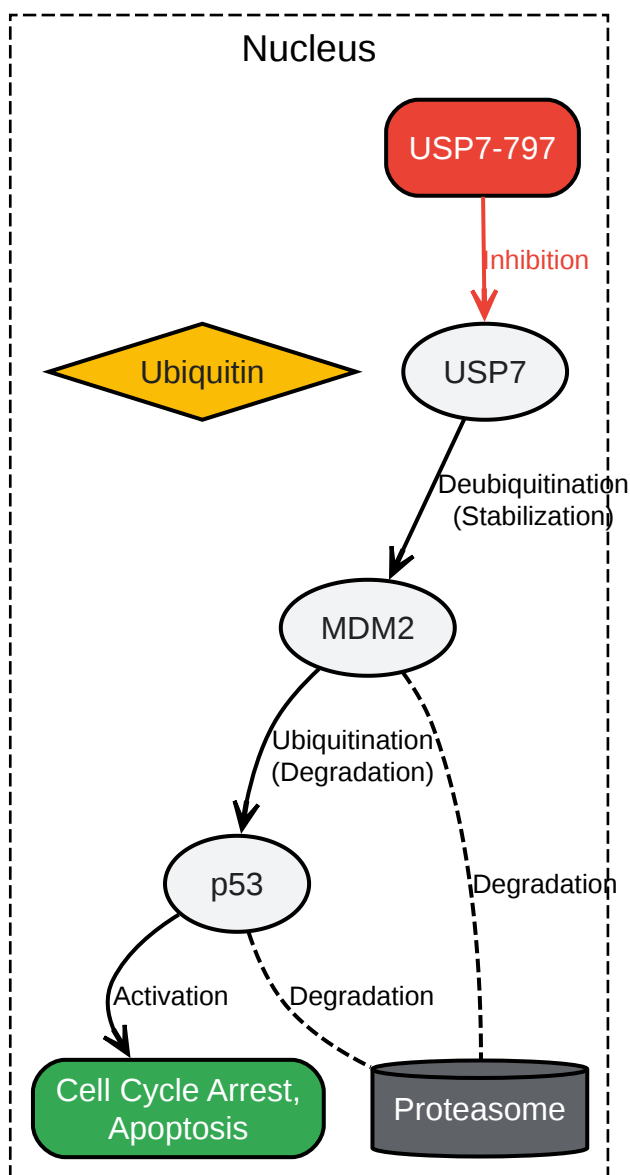
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of **USP7-797**, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in mouse models of cancer. The protocols and data presented are compiled from preclinical studies to assist in the design and execution of robust in vivo experiments.

Mechanism of Action

USP7 plays a critical role in regulating the stability of several key proteins involved in cancer progression. A primary mechanism of action for USP7 inhibitors like **USP7-797** is the disruption of the MDM2-p53 axis.[1] USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2] Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53.[3] This can subsequently induce cell cycle arrest and apoptosis in cancer cells.[3]

Signaling Pathway



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Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory action of **USP7-797**.

Quantitative Data Summary

The following table summarizes the dosage and administration of **USP7-797** and other relevant USP7 inhibitors in various in vivo mouse models.

Compound	Cancer Model	Mouse Strain	Dosage and Administration	Reference
USP7-797	Multiple Myeloma (MM.1S xenograft)	NOD/SCID	50 mg/kg, twice daily, oral gavage	[4]
USP7-797	Small Cell Lung Cancer (H526 xenograft)	Athymic Nude	50 mg/kg, twice daily, oral gavage	[5]
FX1-5303	Multiple Myeloma (MM.1S xenograft)	Not Specified	30 mg/kg, twice daily, oral for 24 days	[6]
FX1-5303	Acute Myeloid Leukemia (MV4-11 xenograft)	Not Specified	30 mg/kg and 40 mg/kg, twice daily, oral for 24 days	[6]
PU7-1	Triple-Negative Breast Cancer (MDA-MB-468 xenograft)	Nude mice (6-8 weeks old)	37.5 mg/kg, daily for 3 weeks, intraperitoneal injection	[7]
FT671	Multiple Myeloma (MM.1S xenograft)	Not Specified	100 mg/kg and 200 mg/kg, daily, oral gavage	[8]

Experimental Protocols

In Vivo Xenograft Tumor Model Protocol

This protocol provides a general framework for evaluating the efficacy of **USP7-797** in a subcutaneous mouse xenograft model.

1. Cell Culture and Animal Model:

- Cell Lines: Select a human cancer cell line of interest (e.g., MM.1S for multiple myeloma). Culture cells in the appropriate medium and conditions as recommended by the supplier.
- Animals: Use immunodeficient mice (e.g., 6-8 week old female nude mice or NOD/SCID mice) to prevent the rejection of human tumor xenografts.[\[8\]](#) Acclimatize animals for at least one week before the start of the experiment. All animal procedures should be performed in accordance with institutional guidelines and approved protocols.

2. Tumor Implantation:

- Harvest cultured cancer cells during their exponential growth phase.
- Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, to a final concentration of approximately 2×10^7 cells/mL.[\[8\]](#)
- Subcutaneously inject 100 μ L of the cell suspension (containing 2 million cells) into the flank of each mouse.[\[8\]](#)

3. Drug Formulation and Administration:

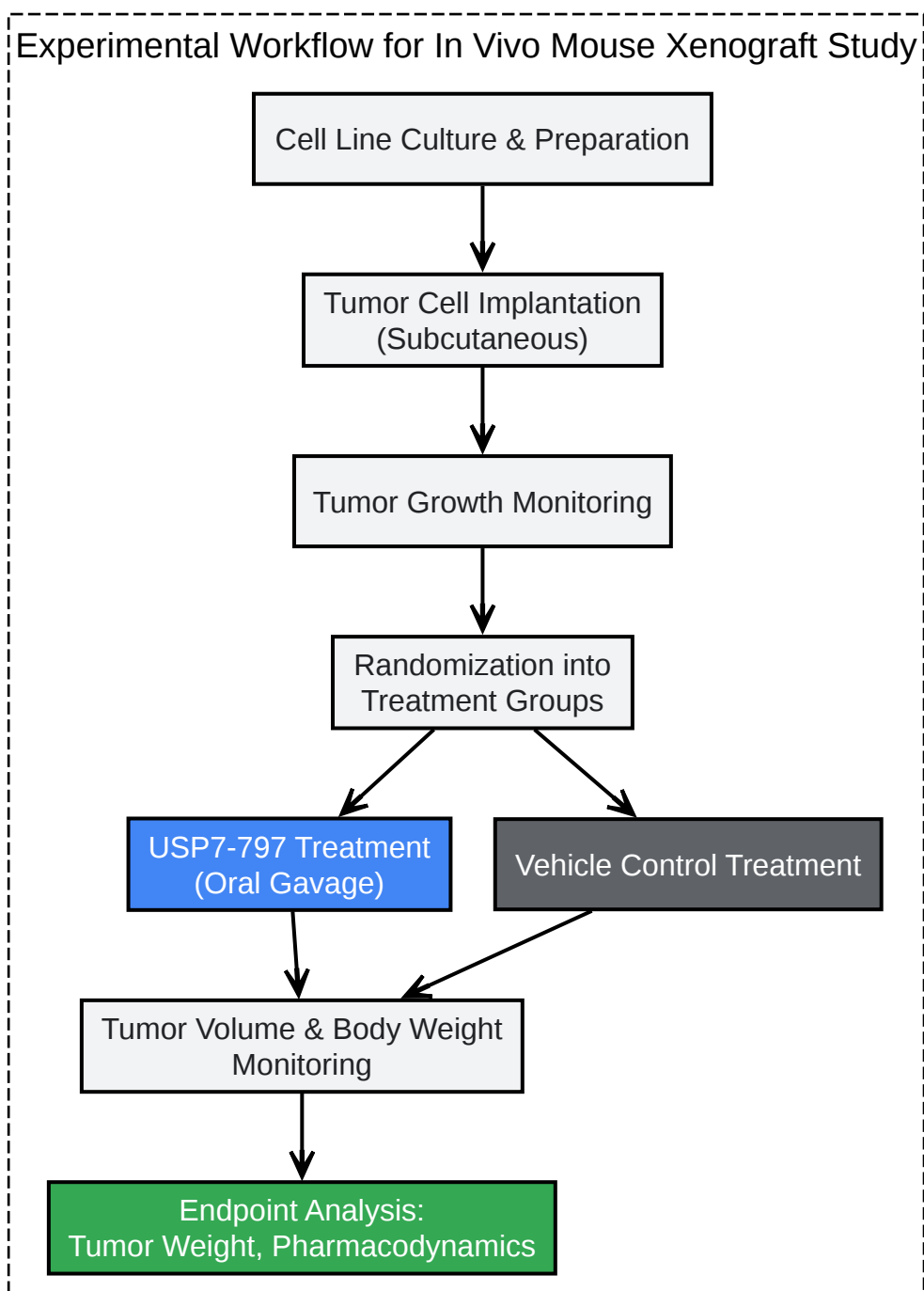
- Vehicle Preparation: A common vehicle for the oral administration of **USP7-797** is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[9\]](#) All solutions should be sterile-filtered.
- **USP7-797** Formulation: Prepare a stock solution of **USP7-797** in a suitable solvent. On the day of administration, dilute the stock solution with the appropriate vehicle to the desired final concentrations.
- Administration: The recommended route of administration for **USP7-797** is oral gavage. The frequency is typically twice daily.[\[4\]](#)

4. Study Design and Monitoring:

- Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, **USP7-797** low dose, **USP7-797** high dose). A typical group size is 7-10 mice.[\[8\]](#)

- Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: $\text{Volume} = (\text{Width}^2 \times \text{Length}) / 2$.[\[8\]](#)
- Body Weight: Monitor the body weight of the mice two to three times per week as an indicator of toxicity.[\[8\]](#)
- Pharmacodynamic Markers: To assess the on-target activity of **USP7-797**, a satellite group of tumor-bearing mice can be treated with the compound. At various time points after the final dose (e.g., 2, 4, 8, and 24 hours), tumors can be excised and processed for Western blot analysis to examine the levels of USP7 downstream targets such as MDM2 and p53.[\[6\]](#)
[\[10\]](#) Additionally, secreted biomarkers of p53 activity, such as MIC-1, can be measured in the urine.[\[6\]](#)

Experimental Workflow



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Caption: A typical experimental workflow for an in vivo mouse xenograft study.

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